2,6-Dihydroxyanthraquinone is a natural product found in Senna obtusifolia and Rubia tinctorum with data available.
2,6-Dihydroxyanthraquinone
CAS No.: 84-60-6
Cat. No.: VC21335496
Molecular Formula: C14H8O4
Molecular Weight: 240.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 84-60-6 |
---|---|
Molecular Formula | C14H8O4 |
Molecular Weight | 240.21 g/mol |
IUPAC Name | 2,6-dihydroxyanthracene-9,10-dione |
Standard InChI | InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H |
Standard InChI Key | APAJFZPFBHMFQR-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O |
Canonical SMILES | C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O |
Fundamental Chemical Identity and Structure
2,6-Dihydroxyanthraquinone belongs to the class of anthraquinone derivatives, featuring a 9,10-anthraquinone core with the central ring bearing two carbonyl groups fused to two fully aromatic six-membered rings. The compound is distinguished by hydroxyl groups specifically positioned at the 2 and 6 carbon atoms of the aromatic structure.
Basic Information and Nomenclature
The compound is identified by several key parameters that establish its chemical identity:
Parameter | Details |
---|---|
CAS Number | 84-60-6 |
Chemical Formula | C₁₄H₈O₄ |
Molecular Weight | 240.21 g/mol |
IUPAC Name | 2,6-Dihydroxyanthracene-9,10-dione |
Common Synonyms | Anthraflavic acid, Anthraflavin, 2,6-DHAQ, NSC-33531 |
InChIKey | APAJFZPFBHMFQR-UHFFFAOYSA-N |
This compound is sometimes confused with its isomer 2,7-dihydroxyanthraquinone (CAS: 572-93-0), which has a slightly different positioning of one hydroxyl group .
Structural Characteristics
The molecular structure consists of an anthraquinone skeleton with two hydroxyl groups at positions 2 and 6. This arrangement creates a compound with distinct electronic properties that contribute to its various applications. The molecule is planar with the hydroxyl groups positioned to enable hydrogen bonding interactions, which play a crucial role in its chemical behavior, particularly in solutions and battery applications .
Physical and Chemical Properties
2,6-Dihydroxyanthraquinone exhibits distinctive physical and chemical characteristics that are instrumental in understanding its behavior in various applications and reactions.
Physical Properties
The compound presents as a solid with color variations depending on purity and crystalline form:
Property | Value |
---|---|
Physical State (at 20°C) | Solid |
Appearance | Light yellow to brown to dark green powder or crystals |
Melting Point | >320°C (literature), 330°C (specific measurement) |
Boiling Point | 342.92°C (rough estimate) |
Density | 1.3032 g/cm³ (estimated) |
Refractive Index | 1.5430 (estimated) |
pKa | 6.72±0.20 (predicted) |
These properties make the compound suitable for various industrial and research applications requiring thermally stable compounds .
Solubility and Stability
Solubility characteristics are essential for handling and processing the compound:
Solvent | Solubility |
---|---|
DMSO | 48 mg/mL (199.82 mM) |
Water | Poorly soluble |
Common organic solvents | Limited solubility |
The compound is relatively stable under normal conditions but shows incompatibility with strong oxidizing agents. For storage, it is recommended to keep the compound sealed in a dry environment at room temperature, preferably in a cool and dark place below 15°C to maintain optimal stability .
Applications in Materials Science and Technology
2,6-Dihydroxyanthraquinone serves as a versatile building block in various technological applications, demonstrating its significance in advanced materials development.
Semiconductor and Electronic Applications
The compound plays a crucial role in the synthesis of semiconducting molecules and polymers for various electronic devices:
Application Area | Role of 2,6-Dihydroxyanthraquinone |
---|---|
OFETs (Organic Field-Effect Transistors) | Serves as a key building block for semiconducting materials |
OLEDs (Organic Light-Emitting Diodes) | Contributes to the development of efficient electroluminescent compounds |
OPVs (Organic Photovoltaics) | Functions as a precursor for photoactive materials |
The anthraquinone core with its two carbonyl groups and the hydroxyl functionalities at specific positions enables the compound to participate in various coupling reactions, making it valuable for synthesizing more complex electronic materials .
Biochemical and Pharmacological Properties
2,6-Dihydroxyanthraquinone exhibits significant biological activities that have implications for both research applications and potential therapeutic developments.
Enzyme Inhibition Properties
The compound demonstrates notable inhibitory effects on specific enzyme systems:
Biological Target | Inhibitory Effect |
---|---|
Cytochrome P-448 | Potent and specific inhibitor of cytochrome P-448 activity |
O-deethylations | Inhibits O-deethylations of ethoxycoumarin and ethoxyresorufin |
2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Inhibits mutagenicity by blocking both microsomal and cytosolic activation pathways |
These inhibitory properties suggest potential applications in biochemical research and possibly in therapeutic contexts where modulation of these enzyme systems is desired .
Chemical and Biological Mechanisms
Research into the mechanisms of action has revealed:
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Interaction with water molecules through hydrogen bonding affects stability and reactivity
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Formation of complexes with specific stoichiometry (1:1, 1:2, 2:2) with water molecules
-
Potential for disproportionation reactions under certain conditions, which can lead to the formation of 2,6-dihydroxyanthrone (2,6-DHA)
Understanding these mechanisms is crucial for predicting the behavior of the compound in biological systems and optimizing its use in research applications.
Synthetic Applications and Derivatives
The compound serves as an important starting material for the synthesis of various valuable compounds with applications in different fields.
Synthetic Building Block
2,6-Dihydroxyanthraquinone functions as a precursor for several important derivatives:
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Used to synthesize tetrahydroxy tetrathiafulvalene (TTF) derivatives, which serve as redox-active building blocks in supramolecular and materials science
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Employed in the preparation of phosphanylidene anthra[2,1-b]furans through reactions with dialkyl acetylenedicarboxylates and triphenylphosphine
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Serves as a key intermediate in the development of anthraquinone-based porous organic polymers (POPs) with applications in electrochemical energy conversion and storage
Molecular Engineering
Recent advances in molecular engineering have focused on the modification of 2,6-dihydroxyanthraquinone to enhance its properties:
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Position of hydroxyl groups significantly influences stability and electrochemical behavior
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Comparison studies between 2,6-DHAQ and 1,5-DHAQ reveal different degradation mechanisms and electrochemical stabilities
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Engineering approaches aim to prevent formation of the 2(2,6-DHAQ²⁻)·2H₂O complex, which is prone to disproportionation reactions
These molecular engineering efforts are crucial for developing more stable and efficient compounds for various applications, particularly in energy storage technologies.
Hazard Type | Description | Precautionary Measures |
---|---|---|
Skin Contact | Causes skin irritation | Wear protective gloves; wash skin thoroughly after handling |
Eye Contact | Causes serious eye irritation | Use eye protection; rinse cautiously with water if exposure occurs |
Environmental | Avoid release to environment | Handle according to good industrial hygiene and safety practices |
These hazards necessitate the implementation of proper laboratory safety protocols when handling the compound .
Current Research Developments and Future Perspectives
The field continues to evolve with ongoing research into new applications and optimizations of 2,6-dihydroxyanthraquinone.
Recent Research Findings
Current scientific investigations have yielded several important insights:
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Detailed mechanistic studies of degradation pathways have identified disproportionation reactions as a key factor affecting stability in electrochemical applications
-
Spectroscopic analyses using FTIR and NMR have elucidated the formation of specific complexes with water molecules and their role in compound stability
-
Comparative studies between different dihydroxyanthraquinone isomers have revealed the importance of hydroxyl group positioning for specific applications
These findings contribute to a deeper understanding of the compound's behavior in various systems and applications.
Future Research Directions
Several promising research directions are emerging:
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Development of more stable derivatives through strategic molecular engineering
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Exploration of applications in advanced battery technologies, particularly in sustainable energy storage systems
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Investigation of potential biological applications based on the compound's enzyme inhibitory properties
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Integration into porous organic polymers for enhanced functionality in electrochemical systems
The versatility of 2,6-dihydroxyanthraquinone ensures its continued significance in multiple research domains, with ongoing efforts to optimize its properties and expand its applications.
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